Caveat for Structure-Activity Relationships (SAR) in Benzothiazole-COX Inhibition
Some third-party vendor sites vaguely reference COX-1/COX-2 inhibitory potential for derivatives of this compound. However, no primary publication, authoritative database like ChEMBL, or patent provides the explicit IC50 value for CAS 864937-52-0 against either COX-1 or COX-2. For comparison, structurally related benzothiazole analogs can achieve selective COX-2 inhibition with IC50 values in the low micromolar range (e.g., compounds with IC50 of 0.33 μM) [1]. Any vendor claims for this specific compound must be treated as unverified until supported by primary data.
| Evidence Dimension | COX-2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | No publicly available, verifiable IC50 data from primary literature or authoritative databases. |
| Comparator Or Baseline | Potent benzothiazole analog (from literature) IC50 = 0.33 μM |
| Quantified Difference | Not applicable; target compound data is absent. |
| Conditions | In vitro enzymatic assay (comparator context) |
Why This Matters
The absence of confirmed target engagement data prevents any scientific or procurement advantage from being claimed over known, characterized COX-2 inhibitors.
- [1] He, L. Y., et al. (2020). 'Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs.' PubMed. A series of benzothiazole analogs were evaluated for COX-2 inhibition, with the most potent compounds showing IC50 values of 0.33 and 0.40 μM. View Source
